3-Bromopropylsilane

Nucleophilic substitution Leaving group ability Surface functionalization kinetics

3-Bromopropylsilane (C₃H₉BrSi, MW 153.09 g/mol) is a bifunctional organosilicon compound bearing a terminal bromopropyl chain and a reactive Si–H moiety. This hydridosilane architecture distinguishes it from the more common alkoxy- and chlorosilane analogs by enabling direct hydrosilylation onto unsaturated substrates while retaining the bromine atom as a nucleofuge for downstream substitution.

Molecular Formula C3H6BrSi
Molecular Weight 150.07 g/mol
Cat. No. B14255900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopropylsilane
Molecular FormulaC3H6BrSi
Molecular Weight150.07 g/mol
Structural Identifiers
SMILESC(C[Si])CBr
InChIInChI=1S/C3H6BrSi/c4-2-1-3-5/h1-3H2
InChIKeyVLAHPLFESKACEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromopropylsilane (CAS 204515-60-6): Physicochemical Identity and Comparator Landscape for Informed Procurement


3-Bromopropylsilane (C₃H₉BrSi, MW 153.09 g/mol) is a bifunctional organosilicon compound bearing a terminal bromopropyl chain and a reactive Si–H moiety . This hydridosilane architecture distinguishes it from the more common alkoxy- and chlorosilane analogs by enabling direct hydrosilylation onto unsaturated substrates while retaining the bromine atom as a nucleofuge for downstream substitution [1]. The compound serves as a molecular building block in surface functionalization, polymer cross-linking, and synthesis of higher-order organosilanes. Its closest structural comparators include 3-chloropropylsilane (C₃H₉ClSi, MW 108.64 g/mol), 3-bromopropyltrimethoxysilane (C₆H₁₅BrO₃Si, MW 243.17 g/mol), and 3-bromopropyltrichlorosilane (C₃H₆BrCl₃Si, MW 256.43 g/mol)—each offering a different balance of leaving-group reactivity, hydrolytic sensitivity, and grafting mechanism .

1
Grafting mechanism Si–H hydrosilylation forms hydrolytically robust Si–C bonds on unsaturated substrates
2
Downstream reactivity Terminal C–Br serves as a nucleofuge for SN2 substitution with amines, thiols, or alkoxides
3
Processing route Lower molecular weight and boiling point support vapor-phase deposition workflows

Why 3-Bromopropylsilane Cannot Be Swapped with Its Chloro, Alkoxy, or Trichloro Analogs: A Mechanistic and Performance Rationale


Although 3-chloropropylsilane, 3-bromopropyltrimethoxysilane, and 3-bromopropyltrichlorosilane share the 3-halopropyl backbone, they diverge fundamentally in the chemistry that governs surface attachment, bond stability, and post-grafting reactivity [1]. The Si–H group of 3-bromopropylsilane grafts via hydrosilylation—forming hydrolytically robust Si–C bonds—whereas the alkoxy analog requires hydrolysis followed by condensation to Si–O–Si linkages, a pathway sensitive to moisture, pH, and multilayer formation [2]. The trichloro variant offers three hydrolyzable Si–Cl bonds but generates HCl during processing, complicating acid-sensitive workflows. At the halogen terminus, bromide is an intrinsically superior leaving group compared to chloride (pKₐ HBr ≈ −9 vs. HCl ≈ −7), translating to faster, higher-conversion nucleophilic displacements at the ω-carbon [3]. These mechanistic differences mean that substituting one analog for another alters not only reaction kinetics but also the chemical identity and long-term stability of the functionalized product.

This product
3-Bromopropylsilane
Si–H hydrosilylation grafting; C–Br terminus for efficient nucleophilic displacement
Analog
3-Chloropropylsilane
C–Cl leaving group may require harsher substitution conditions; hydrosilylation side reactions reported at 25–30 mol%
Analog
3-Bromopropyltrimethoxysilane
Si–OR hydrolysis/condensation pathway forms Si–O–Si linkages; moisture-sensitive deposition and multilayer formation risk
Analog
3-Bromopropyltrichlorosilane
Three hydrolyzable Si–Cl bonds generate HCl during processing; may complicate acid-sensitive workflows

Quantitative Differentiation Evidence for 3-Bromopropylsilane vs. Closest Analogs


Bromide vs. Chloride Leaving-Group Ability: ~100-Fold Difference in Conjugate Acid Strength Drives Nucleophilic Displacement Efficiency

The terminal C–Br bond in 3-bromopropylsilane undergoes Sₙ2 displacement significantly faster than the C–Cl bond in 3-chloropropylsilane. The conjugate acid of bromide, HBr, has a pKₐ of approximately −9, compared to approximately −7 for HCl [1]. This ~2 pKₐ-unit difference corresponds to bromide being roughly a 100-fold better leaving group. At silicon centers, an empirical stereochemical order reported by Corriu et al. places bromide and chloride as comparably facile leaving groups (Br ≈ Cl ≫ SR ≈ F ≫ OMe > H) [2]; however, at the saturated carbon terminus where nucleophilic attack occurs in bromopropylsilane, the established halide order I⁻ > Br⁻ > Cl⁻ > F⁻ governs reactivity [3].

Leaving-group ability
Class-level
~100-fold difference (ΔpKa ≈ 2)
Supports substitution-rate screening
Aqueous pKa values; SN2 context at ω-carbon
Nucleophilic substitution Leaving group ability Surface functionalization kinetics

Bromopropyl-Grafted Silica Outperforms Chloropropyl-Grafted Silica in Azo Compound Surface Synthesis: Direct Experimental Comparison

In a direct comparative study of silica surface functionalization strategies for azo compound synthesis, researchers evaluated both bromopropyl-grafted and chloropropyl-grafted silica as intermediates. The study explicitly concluded that the route employing bromopropyl groups grafted on the surface reacted successfully with sodium O- and p-aminophenoxides, whereas 'the use of silica with grafted chloropropyl groups gives worse results' [1]. This represents one of the few published head-to-head comparisons of bromopropyl vs. chloropropyl silane performance on identical substrates.

Silica grafting outcome
Head-to-head
Bromopropyl-grafted silica: successful azo synthesis; chloropropyl: reported worse results
Reported grafting endpoint context
Direct comparison on identical silica substrate
Silica surface modification Grafting efficiency Azo compound immobilization

Si–H Hydrosilylation (Si–C Bond Formation) vs. Si–OR Hydrolysis/Condensation (Si–O–Si): Mechanistic Divergence Determining Bond Stability and Processing Compatibility

3-Bromopropylsilane contains a reactive Si–H bond that enables direct hydrosilylation onto alkenes, alkynes, and hydrogen-terminated silicon surfaces, forming covalent Si–C bonds [1]. In contrast, 3-bromopropyltrimethoxysilane (the most common alkoxy variant) requires hydrolysis of Si–OMe groups to silanols followed by condensation with surface hydroxyls, generating Si–O–Si linkages [2]. Si–C bonds produced by hydrosilylation exhibit superior hydrolytic stability compared to siloxane bonds, and the hydrosilylation pathway avoids the uncontrolled oligomerization and multilayer formation that frequently complicates alkoxysilane deposition [3]. Quantitatively, hydrosilylation of hydrogen-terminated Si(111) with a bromopropyl precursor achieved 32% monolayer coverage of 3-bromopropyl groups as measured by XPS [4].

Grafting mechanism
Class-level
Si–H → Si–C (hydrosilylation) vs. Si–OR → Si–O–Si (hydrolysis/condensation)
Supports bond-stability screening
32% coverage on Si(111)–H by XPS reported
Hydrosilylation Silane coupling Surface grafting mechanism Hydrolytic stability

Molecular Weight and Boiling Point Differentiation Enables Vapor-Phase vs. Solution-Phase Processing Selection

3-Bromopropylsilane (MW 153.09 g/mol; predicted BP 119.8 ± 23.0 °C at 760 mmHg ) is significantly more volatile than its alkoxy and trichloro analogs. 3-Bromopropyltrimethoxysilane has MW 243.17 g/mol and BP 181.9 ± 23.0 °C , while 3-bromopropyltrichlorosilane has MW 256.43 g/mol and BP 196.3 ± 13.0 °C . The ~60–80 °C lower boiling point and ~90–103 g/mol lower molecular weight of 3-bromopropylsilane make it the preferred candidate for vapor-phase deposition techniques, where sufficient vapor pressure at moderate temperatures is essential for uniform monolayer formation. Vapor-phase adsorption of related silanes has yielded packing densities of 4–7 molecules/nm² on oxidized aluminum [1], underscoring the importance of volatility in achieving dense, ordered films.

Volatility profile
Context-dependent
MW 153 vs. 243–256 g/mol; BP ~62–77 °C lower than alkoxy/trichloro analogs
Supports vapor-phase method selection
Predicted and supplier-reported BP values
Vapor-phase deposition Physical property Process engineering Silane volatility

Bromine as the Optimal Halogen for Reactivity–Stability Balance: Intermediate Position Between Chlorine and Iodine in the 3-Halopropylsilane Series

In the 3-halopropylsilane series, nucleophilic displacement reactivity follows the established halide order: I > Br > Cl > F [1]. 3-Iodopropylsilane would offer the highest reactivity but suffers from limited commercial availability as the simple hydridosilane (it is primarily supplied as the trimethoxy derivative, CAS 14867-28-8) and reduced storage stability due to facile iodide displacement . 3-Chloropropylsilane, while commercially established (CAS 18026-77-2), requires more forcing conditions or longer reaction times for complete substitution, as evidenced by the patent literature reporting yields of 70–75% for platinum-catalyzed hydrosilylation of allyl chloride due to competing reduction side reactions [2]. 3-Bromopropylsilane occupies the intermediate position: sufficiently reactive for efficient nucleophilic displacement under mild conditions, yet stable enough for routine handling and storage under anhydrous conditions.

Reactivity–stability balance
Class-level
Br intermediate between Cl (slower) and I (limited availability as hydridosilane)
Selection-relevant reactivity context
SN2 order: I > Br > Cl; commercial availability review
Reactivity tuning Halogen selection Silane stability Synthetic intermediate

Evidence-Backed Application Scenarios Where 3-Bromopropylsilane Demonstrates Quantifiable Advantage Over Analogs


Vapor-Phase Monolayer Deposition on Silicon and Glass for Biosensor and Microelectronic Interfaces

The combination of a Si–H group for hydrosilylation-based grafting and a boiling point approximately 60–77 °C lower than alkoxy or trichloro analogs makes 3-bromopropylsilane uniquely suited for vapor-phase monolayer formation [1]. The resulting Si–C bonded monolayers resist hydrolysis under aqueous operating conditions that would degrade siloxane-bonded layers produced by alkoxysilanes . The 32% surface coverage demonstrated on Si(111)–H by XPS provides a quantitative benchmark for process optimization .

High-Efficiency Nucleophilic Grafting of Amines, Thiols, and Biomolecules onto Silica and Mesoporous Supports

The ~100-fold leaving-group advantage of bromide over chloride [1] directly translates to faster and more complete substitution when grafting nucleophiles onto bromopropyl-functionalized surfaces. Published head-to-head evidence confirms that bromopropyl-grafted silica outperforms chloropropyl-grafted silica for azo compound immobilization . For mesoporous materials such as SBA-15, bromopropyl grafting densities of 1.1 groups/nm² have been quantitatively characterized, with complete one-to-one substitution by diamines demonstrated at 1:1 stoichiometry .

Synthesis of Higher-Order Organosilanes via Sequential Hydrosilylation–Nucleophilic Substitution

The bifunctional architecture of 3-bromopropylsilane—combining a Si–H terminus for hydrosilylation with a C–Br terminus for nucleophilic displacement—enables sequential orthogonal reactions without protecting-group strategies. This is not achievable with 3-bromopropyltrimethoxysilane (which consumes the silicon valency with alkoxy groups) or 3-chloropropylsilane (which requires harsher conditions for the second step). Patent literature confirms that competing reduction side reactions consume 25–30 mol% of allyl chloride during chloropropylsilane synthesis [1], a problem mitigated when using allyl bromide with appropriate catalyst selection.

Chromatography Stationary-Phase Functionalization Requiring Defined Spacer Arm Length and Complete End-Capping

The quantitative one-to-one substitution stoichiometry demonstrated for bromopropyl-grafted mesoporous silica with diamines [1] provides predictable spacer-arm architecture, critical for reproducible chromatographic separations. The superior reactivity of the C–Br terminus versus C–Cl ensures more complete surface functionalization, reducing residual halide that would otherwise contribute to unwanted mixed-mode retention mechanisms.

Application
Selection Property
Validation Focus
Vapor-phase monolayer deposition
Si–H hydrosilylation volatility
Si–C bond hydrolytic stability under aqueous conditions
Nucleophilic surface grafting
C–Br leaving-group reactivity
Substitution endpoint conversion and grafting density
Sequential bifunctional synthesis
Orthogonal Si–H / C–Br reactivity
Side-reaction minimization across both steps
Chromatography phase functionalization
Spacer-arm stoichiometry control
Residual halide endpoint and mixed-mode retention review
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